4-(2-fluorophenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(2-fluorophenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals . The molecule also contains a fluorophenyl group and a methoxyphenyl group, which are common motifs in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms. The fluorophenyl and methoxyphenyl groups are aromatic rings with fluorine and methoxy (-OCH3) substituents, respectively .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. Piperazines can undergo a variety of reactions, including alkylation, acylation, and substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the piperazine ring, the fluorophenyl group, and the methoxyphenyl group .Scientific Research Applications
PET Imaging and Serotonin Receptors
4-(2-Fluorophenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide and its derivatives have shown promising applications in Positron Emission Tomography (PET) imaging, particularly in the study of serotonin (5-HT) receptors. These compounds are utilized as PET radioligands due to their ability to selectively bind to 5-HT receptors, offering insights into various neuropsychiatric disorders.
For instance, research by Choi et al. (2015) focused on evaluating the potential of derivatives like 18F-Mefway for quantifying 5-HT1A receptors in human subjects, comparing its performance with 18F-FCWAY. Despite 18F-Mefway's lower regional uptake and DVR values, its resistance to in vivo defluorination (without the need for defluorination inhibitors) highlights its potential as a PET radioligand for imaging 5-HT1A receptors (Choi et al., 2015).
García et al. (2014) also explored N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs of WAY100635, finding that the cyclohexanecarboxamide derivative acts as a high-affinity 5-HT1A receptor antagonist with significant brain uptake and stability to defluorination, making it a promising candidate for in vivo quantification of 5-HT1A receptors (García et al., 2014).
Alzheimer's Disease and Cognitive Disorders
Kepe et al. (2006) utilized a derivative, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, for PET imaging to quantify 5-HT(1A) receptor densities in Alzheimer's disease patients. The study found significant decreases in receptor densities in the hippocampi and raphe nuclei of patients, correlating with clinical symptoms and glucose utilization changes, providing valuable insights into the progression of Alzheimer's and related cognitive disorders (Kepe et al., 2006).
Antimicrobial and Antitubercular Activities
The structural derivatives of this compound have been studied for their antimicrobial and antitubercular properties. Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones derived from similar structures, showing significant antifungal and antibacterial activities, suggesting potential applications in combating microbial infections (Patel & Patel, 2010).
Analgesic Activity
Compounds related to this compound have been explored for their analgesic properties. Nie et al. (2020) investigated derivatives where the pyridine ring was replaced with pyrimidine or tetrahydro-β-carboline scaffolds, leading to compounds with improved pharmacological profiles and reduced side effects, indicating potential applications in pain management (Nie et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(2-fluorophenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O3/c1-30-18-8-6-17(7-9-18)27-15-16(14-21(27)28)24-22(29)26-12-10-25(11-13-26)20-5-3-2-4-19(20)23/h2-9,16H,10-15H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAFCCMJCNSVOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.